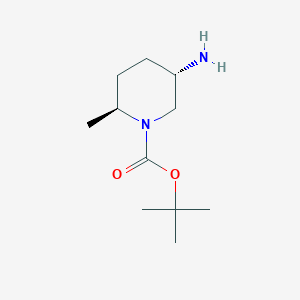

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate

Description

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group. This molecule is structurally characterized by a six-membered piperidine ring substituted with an amino group at the trans-5 position and a methyl group at the 2-position. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral ligands. Its stereochemical configuration (trans) and the tert-butyloxycarbonyl (Boc) protecting group contribute to its stability during synthetic processes, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375165-77-6 | |

| Record name | tert-Butyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or enzymes to obtain the desired (2S,5S) configuration.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate in high purity.

Industrial Production Methods

Industrial production methods for Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the reaction environment.

Coupling Reactions: It can be used in coupling reactions to form amide or peptide bonds, making it valuable in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Reagents such as carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amide bonds.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate, including:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness comparable to established antibiotics.

Anticancer Potential

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate has demonstrated anticancer activity in vitro, inducing apoptosis in several cancer cell lines. The mechanism appears to involve caspase activation pathways, leading to reduced cell viability.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress in neuronal cells.

Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to apoptosis induction via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in multi-step synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate with analogous compounds, focusing on structural, functional, and safety-related properties. Key differences arise from variations in ring size, substituent positions, and protecting groups.

Comparison with Pyrrolidine Derivatives

Example Compound : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

- Structural Differences: Ring Size: The piperidine ring (6-membered) in the target compound vs. a pyrrolidine ring (5-membered) in the example. Piperidines generally exhibit greater conformational flexibility and distinct hydrogen-bonding capacities compared to pyrrolidines. Substituents: The target compound has a trans-5-amino and 2-methyl group, while the pyrrolidine derivative features a hydroxymethyl group at position 3 and a 4-methoxyphenyl group at position 3. These substituents influence reactivity and biological activity.

- Physicochemical Properties: Molecular Weight: The pyrrolidine derivative has a molecular weight of 307.4 g/mol (C₁₇H₂₅NO₄), whereas the target compound’s molecular weight would differ slightly due to its distinct substituents and ring size . Stability: Both compounds are stable under recommended storage conditions, but the Boc group in the piperidine derivative may confer additional hydrolytic resistance compared to other carbamates.

Data Table: Comparative Analysis

| Property | Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate | tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

|---|---|---|

| Ring Structure | Piperidine (6-membered) | Pyrrolidine (5-membered) |

| Key Substituents | Trans-5-amino, 2-methyl | 3-hydroxymethyl, 4-(4-methoxyphenyl) |

| Molecular Formula | Not explicitly reported | C₁₇H₂₅NO₄ |

| Molecular Weight | ~280–310 g/mol (estimated) | 307.4 g/mol |

| Stability | Stable under standard conditions | Stable under recommended storage |

| Handling Precautions | Avoid skin/eye contact, ignition sources | Same as left |

| Reported Hazards | Not explicitly available | None known |

Research Implications and Limitations

- Synthetic Utility: The Boc group in both compounds facilitates selective deprotection, but the piperidine derivative’s amino group may offer broader reactivity in coupling reactions.

- Data Gaps: The absence of explicit toxicological or pharmacological data for tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate limits direct comparisons. Further studies are needed to evaluate its metabolic stability, solubility, and bioactivity.

Biological Activity

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate (CAS No. 1450891-25-4) is a chemical compound notable for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate has the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.3 g/mol. Its structure features a piperidine ring, an amino group, and a tert-butyl ester moiety, which collectively influence its reactivity and interactions in biological systems. The stereochemistry of the compound, being classified as a trans isomer, plays a crucial role in determining its biological properties and activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.3 g/mol |

| CAS Number | 1450891-25-4 |

| Key Functional Groups | Piperidine ring, amino group |

| Stereochemistry | Trans isomer |

The biological activity of tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Potential as a lead compound in drug discovery for infections.

- Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its structural properties that facilitate interaction with neural receptors.

The presence of the amino group enhances the compound's ability to form hydrogen bonds with biological macromolecules, potentially increasing its affinity for target proteins.

Antimicrobial Activity

A study explored the antimicrobial properties of various piperidine derivatives, including tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate. The results indicated significant activity against several bacterial strains, suggesting that modifications in the piperidine structure could enhance antibacterial efficacy.

Neuroprotective Effects

In another investigation focused on neuroprotective compounds, tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate was tested for its ability to inhibit neuronal apoptosis in vitro. The compound demonstrated promising results by reducing cell death in neuronal cell lines exposed to oxidative stress, indicating its potential for therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

A comparative analysis was performed to evaluate the biological activity of tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate against structurally similar compounds. The following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | Similar piperidine structure | Moderate antimicrobial activity |

| (2S,5S)-5-amino-2-methylpiperidine | Lacks tert-butyl group | Lower solubility; reduced activity |

| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine | Contains a benzyl group | Enhanced interaction with certain targets |

This analysis highlights the unique properties of tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate concerning its stereochemistry and functional groups that influence its reactivity and biological properties.

Q & A

Q. What are the key considerations in synthesizing tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example:

- Step 1 : Introduce the tert-butyl carbamate group via Boc-protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in THF or DCM .

- Step 2 : Optimize stereochemical control during the introduction of the trans-5-amino group using chiral catalysts or enantioselective reagents.

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC or NMR.

Critical Factors : - Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Monitor reaction progress using TLC or LC-MS to avoid over- or under-reaction .

Q. How should researchers safely handle tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to light or moisture .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm stereochemistry and purity. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The piperidine ring protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₂H₂₄N₂O₂: 228.1838).

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement. Single-crystal diffraction data can confirm bond angles and spatial arrangement .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace protonation states in complex NMR spectra .

Q. What strategies optimize the scalability of tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate synthesis for preclinical studies?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps to improve reaction efficiency.

- Solvent Optimization : Replace THF with 2-MeTHF (bio-derived, greener solvent) for large-scale reactions.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How should contradictory data on the compound’s solubility in polar solvents be addressed?

- Methodological Answer :

- Controlled Experiments : Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, 1 atm). Use nephelometry for turbidity assessment.

- Molecular Dynamics Simulations : Model solute-solvent interactions to predict solubility trends.

- Literature Review : Compare results with structurally similar piperidine derivatives (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) .

Q. What approaches validate the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) and degradation pathways (e.g., hydrolysis of the Boc group at low pH) .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance stability in aqueous media .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps.

- Steric Effects : Analyze the influence of the 2-methyl group on reaction pathways using molecular modeling (e.g., Gaussian or Schrödinger Suite).

- Comparative Synthesis : Test reactivity with alternative leaving groups (e.g., Cl vs. Br) under identical conditions .

Research Design Considerations

Q. What controls are essential when evaluating the compound’s biological activity in cell-based assays?

- Methodological Answer :

- Negative Controls : Use untreated cells and vehicle-only (e.g., DMSO) samples.

- Positive Controls : Include known modulators of the target pathway (e.g., kinase inhibitors for enzyme assays).

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.